

Tyrosinase-IN-3 binding affinity to human tyrosinase catalytic domain

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Compound Focus: Tyrosinase-IN-3

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The Catalytic Domain and Inhibition Mechanism

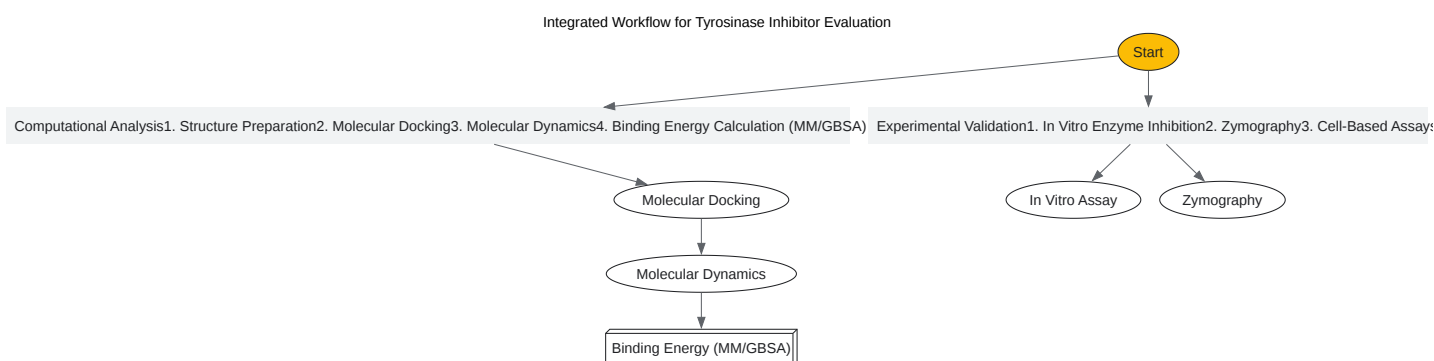
The catalytic domain of human tyrosinase is a **type-3 copper-containing center** with two copper ions (CuA and CuB), each coordinated by three conserved histidine residues [1] [2]. This domain catalyzes the initial and rate-limiting steps of melanin synthesis [2].

Inhibitors often work by interacting with key residues in this domain. Computational and experimental studies highlight several critical interactions for effective inhibition [3]:

- **Pi-pi interactions** with **His367**.
- **Polar interactions** with **Asn364**, **Glu345**, and **Glu203**.
- **Metal coordination**, where compounds with a catechol group (like catechin) can chelate the copper ions in the active site [1].

Protocols for Evaluating Binding Affinity

The following diagram outlines a standard integrated protocol for evaluating tyrosinase inhibitors, combining computational and experimental approaches.



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Integrated workflow for tyrosinase inhibitor evaluation.

Detailed Experimental & Computational Protocols

Here are the detailed methodologies for key experiments cited in the search results.

1. Computational Molecular Docking [1]

- **Objective:** Predict the binding pose and affinity of a ligand within the tyrosinase catalytic domain.
- **Receptor Preparation:** The 3D crystal structure of mushroom tyrosinase (PDB: 2Y9X) is often used as a homology model for human tyrosinase. The protein structure is preprocessed by adding hydrogen atoms, optimizing hydrogen bonds, and defining protonation states of histidine residues.
- **Ligand Preparation:** 3D ligand structures are obtained from databases like PubChem and prepared by generating possible tautomers and stereoisomers at neutral pH.

- **Docking Protocol:** Docking is performed using extra-precision (XP) mode. The active site is defined around the copper ions and key residues (e.g., His61, His85, His259, Asn260, His263). The scoring function accounts for van der Waals forces, hydrogen bonding, metal coordination, and solvation effects.

2. Molecular Dynamics (MD) Simulation [1] [2]

- **Objective:** Assess the stability of the docked protein-ligand complex and study binding interactions over time.
- **System Setup:** The docked complex is solvated in an explicit water box with ions to neutralize the system.
- **Simulation Run:** A production run of at least **100 nanoseconds** is performed under controlled temperature and pressure. Post-simulation analysis includes calculating root-mean-square deviation (RMSD) of the protein-ligand complex and monitoring specific intermolecular interactions.
- **Advanced Methods:** *Ab initio* MD (AIMD) and Metadynamics can be used for deeper mechanistic studies of the catalytic reaction itself [2].

3. In Vitro Tyrosinase Inhibition Assay [3]

- **Objective:** Experimentally determine the percentage of tyrosinase enzyme inhibition by a compound.
- **Procedure:** Mushroom or murine tyrosinase is incubated with the inhibitor compound and a substrate (L-tyrosine or L-DOPA). The formation of the dopachrome product is measured spectrophotometrically.
- **Data Analysis:** Inhibition percentage is calculated by comparing the reaction rate with the inhibitor to a control without it. Kojic acid is typically used as a positive control.

4. Zymography [1]

- **Objective:** Detect tyrosinase inhibition without interference from light-absorbing byproducts, which can be an issue with spectroscopic methods.
- **Procedure:** This is an electrophoretic method. The enzyme is separated on a non-denaturing polyacrylamide gel containing a substrate. After electrophoresis, the gel is incubated to allow the enzymatic reaction, and bands of activity are visualized.

Key Quantitative Data from Research

The following table summarizes quantitative data from recent studies on other tyrosinase inhibitors, which serves as a reference for the kind of data typically reported for compounds like **Tyrosinase-IN-3**.

Inhibitor / Parameter	Reported Value / Finding	Method Used	Context & Comparison
(+)-Catechin / (-)-Epicatechin	Substantial tyrosinase inhibition; Docking scores: -9.346 to -5.795 kcal/mol [1].	XP Molecular Docking, MM/GBSA, In vitro assay [1].	Consistent substantial inhibition in both mushroom and murine tyrosinases.
New Actives (e.g., SPB02402)	Inhibition percentage >90% at 1 mM concentration [3].	ECBS virtual screening, In vitro tyrosinase inhibition assay [3].	Higher than kojic acid (61.9% inhibition).
Copper Chelation	Metal coordination via catechol group linked with free 3-OH group contributes significantly to inhibition [1].	Molecular dynamics simulation & post-analysis [1].	Key mechanism for catechin vs. cyanidin-3-O-glucoside.
Critical Residues for Binding	Pi-pi with His367 ; Polar with Asn364, Glu345, Glu203 [3].	Pharmacophore modeling & molecular docking with human tyrosinase model [3].	Essential for high-affinity ligand binding.

How to Locate Specific Data on Tyrosinase-IN-3

To find the specific data you're looking for, I suggest you:

- **Search specialized databases:** Look up "**Tyrosinase-IN-3**" directly in chemical and pharmacological databases like **PubChem**, **BindingDB**, or **ChEMBL**. These often contain curated bioactivity data.
- **Consult supplier information:** The company that synthesizes and sells "**Tyrosinase-IN-3**" (e.g., MedChemExpress, Selleckchem, etc.) typically provides a data sheet with its biological activity, which often includes IC50 values.
- **Review relevant patents:** Technical information on specific inhibitor compounds is frequently detailed in patent documents.

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